H-D-Gln(Trt)-OH
CAS No.: 200625-76-9
Cat. No.: VC21540778
Molecular Formula: C24H24N2O3
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 200625-76-9 |
---|---|
Molecular Formula | C24H24N2O3 |
Molecular Weight | 388.5 g/mol |
IUPAC Name | (2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid |
Standard InChI | InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m1/s1 |
Standard InChI Key | XIFFJPJZPDCOJH-OAQYLSRUSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N |
Chemical Structure and Properties
IUPAC Name and Chemical Identity
H-D-Gln(Trt)-OH has the IUPAC name (2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid. Its molecular formula is C24H24N2O3, with a calculated molecular weight of 388.5 g/mol. The compound is registered with CAS number 200625-76-9, providing a standardized identifier for research and industrial applications.
Structural Characteristics
The structure of H-D-Gln(Trt)-OH features several key components:
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A D-glutamine core (the enantiomer of the naturally occurring L-glutamine)
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A free α-amino group
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A carboxylic acid group
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A trityl-protected side chain amide group
The trityl group consists of three phenyl rings attached to a central carbon atom, creating a bulky hydrophobic moiety that effectively shields the side chain amide from unwanted reactions during peptide synthesis processes.
Physical and Chemical Properties
Property | Value | Notes |
---|---|---|
Molecular Weight | 388.5 g/mol | - |
Chemical Formula | C24H24N2O3 | - |
InChI Key | XIFFJPJZPDCOJH-OAQYLSRUSA-N | Unique chemical identifier |
Appearance | White to off-white solid | Typical for many protected amino acids |
Solubility | Soluble in DMF, DCM, chloroform | Limited water solubility |
Stability | Stable at room temperature | Should be stored away from strong acids |
Optical Rotation | Negative | Due to D-configuration |
The compound's InChI string is InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m1/s1, which provides a standardized representation of its structure.
Synthesis Methods
Traditional Synthesis Routes
Traditional synthesis of H-D-Gln(Trt)-OH typically begins with D-glutamine as the starting material. The synthesis involves protecting the side chain amide with a trityl group while maintaining the reactivity of the α-amino and carboxyl groups for subsequent peptide bond formation. This approach, while straightforward, can be limited by the relatively high cost of D-glutamine as a starting material .
Alternative Synthetic Pathways
An alternative and more cost-effective approach begins with D-glutamic acid, which is more economically favorable than D-glutamine. This multi-step synthesis route includes:
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Protection of the α-amino group of D-glutamic acid with a carbobenzoxy (Z or Cbz) group
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Selective protection of the α-carboxyl group with a benzyl ester
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Conversion of the side chain carboxyl to an amide
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Introduction of the trityl protection on the newly formed amide
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Deprotection of the α-amino and carboxyl groups
This approach is documented to be more cost-effective when scaling up production processes .
Modern Synthetic Approaches
Recent advances in synthesis techniques have focused on improving yields and reducing reaction times. The following table compares different synthetic routes:
Synthetic Route | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Direct tritylation | D-Glutamine | Trityl chloride, base | 70-75 | Simple, fewer steps | Higher cost of starting material |
Via D-glutamic acid | D-Glutamic acid | Z-Cl, BrBzl, ClCOOEt | 60-65 | Lower cost of starting material | More complex, multiple steps |
Solid-phase approach | Resin-bound D-Glu | Trityl alcohol, acid catalyst | 80-85 | Higher yield, purity | Requires specialized equipment |
The choice of synthesis route often depends on scale requirements, available equipment, and economic considerations .
Chemical Reactivity
Key Reactions
H-D-Gln(Trt)-OH participates in several important reaction types:
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Peptide bond formation: The free α-amino group can react with the activated carboxyl group of another protected amino acid to form a peptide bond.
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Deprotection reactions: The trityl group can be removed under mild acidic conditions (such as treatment with trifluoroacetic acid) to reveal the free side chain amide.
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Coupling reactions: The compound can be coupled with various peptides or other molecules through its carboxyl group after appropriate activation.
Common Reagents and Conditions
For peptide synthesis applications, H-D-Gln(Trt)-OH is typically used with the following reagents and conditions:
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Coupling agents: Common options include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) combined with additives like HOBt (1-hydroxybenzotriazole).
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Deprotection conditions: The trityl group is typically removed using TFA (trifluoroacetic acid), often in combination with scavengers like triisopropylsilane (TIPS) to prevent side reactions .
Mechanistic Considerations
The trityl protection mechanism relies on the steric hindrance provided by the three phenyl rings, which effectively shield the amide group from unwanted reactions. During deprotection, acidic conditions generate a trityl cation that can be stabilized through resonance across the aromatic rings, facilitating clean removal of the protecting group.
Applications in Research
Peptide Synthesis
The primary application of H-D-Gln(Trt)-OH is in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). The compound enables the incorporation of D-glutamine residues into peptide sequences with minimized side reactions. This is crucial for creating peptides with specific structural characteristics or biological activities.
D-amino acids like the one in H-D-Gln(Trt)-OH are particularly valuable in peptide research as they can:
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Enhance peptide stability against enzymatic degradation
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Induce specific conformational changes
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Create peptides with novel biological properties
Biological Research Applications
Peptides containing D-glutamine residues incorporated through H-D-Gln(Trt)-OH have been studied in various biological contexts:
Research Area | Application | Findings |
---|---|---|
Antimicrobial Peptides | Development of novel antimicrobials | Enhanced stability and efficacy against bacterial strains |
Cancer Research | Peptide-based therapeutics | Inhibition of cancer cell proliferation through various mechanisms |
Neuroscience | Neuroprotective peptides | Reduced neurotoxicity and oxidative stress in neuronal models |
Studies have demonstrated that peptides containing D-glutamine residues can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially offering new avenues for addressing antimicrobial resistance.
Pharmaceutical Applications
In pharmaceutical research, H-D-Gln(Trt)-OH has been utilized to create peptide-based therapeutics with improved pharmacokinetic properties. The incorporation of D-amino acids generally increases a peptide's resistance to proteolytic degradation, potentially extending half-life and improving bioavailability.
Specific case studies have demonstrated the potential of D-glutamine-containing peptides in:
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Cancer cell proliferation inhibition
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Antimicrobial applications
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Neuroprotection in neurodegenerative disease models
Comparative Analysis
Comparison with Similar Compounds
H-D-Gln(Trt)-OH can be compared with other protected derivatives of glutamine and related amino acids:
Compound | Protecting Group | Stability | Deprotection Conditions | Key Differences |
---|---|---|---|---|
H-D-Gln(Trt)-OH | Trityl | High | Mild acid (TFA) | Bulky protection, good stability |
H-D-Glu(Trt)-OH | Trityl | High | Mild acid (TFA) | Different side chain functional group |
H-D-Asn(Trt)-OH | Trityl | High | Mild acid (TFA) | Shorter side chain |
H-D-Gln(Xan)-OH | Xanthyl | Very high | Stronger acid conditions | More stable but harder to remove |
The trityl protection in H-D-Gln(Trt)-OH offers an optimal balance between stability during peptide synthesis and ease of removal when needed.
Advantages and Limitations
H-D-Gln(Trt)-OH presents several advantages in peptide synthesis:
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Excellent stability during coupling reactions
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Clean deprotection under mild conditions
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Minimal side reactions during synthesis
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Higher cost compared to natural L-amino acid derivatives
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The bulky trityl group can potentially cause steric hindrance in some coupling reactions
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Specialized handling and storage requirements
Recent Research Developments
Novel Synthesis Optimizations
Recent research has focused on optimizing the synthesis of H-D-Gln(Trt)-OH to improve yield and purity. Notable approaches include:
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Use of new catalysts to enhance reaction efficiency
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Development of one-pot synthesis methods to reduce purification steps
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Green chemistry approaches to minimize environmental impact
Applications in Advanced Peptide Design
Ongoing research has expanded the applications of H-D-Gln(Trt)-OH in designing peptides with specialized functions:
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Development of cyclic peptides with enhanced stability and target specificity
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Creation of peptide-drug conjugates for targeted delivery
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Design of peptidomimetics that incorporate D-glutamine to enhance specific structural features
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Integration into peptide libraries for high-throughput screening applications
One particular area of interest involves the development of histidine-modified derivatives, which can be used alongside H-D-Gln(Trt)-OH in creating peptides with complex structural motifs and specialized binding characteristics .
Future Perspectives
As peptide therapeutics continue to gain prominence in pharmaceutical development, the importance of building blocks like H-D-Gln(Trt)-OH is likely to increase. Future research directions may include:
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Development of more efficient and environmentally friendly synthesis methods
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Expansion of applications in peptidomimetic design
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Exploration of novel biological activities for D-glutamine-containing peptides
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Integration with emerging peptide ligation and modification technologies
The continued optimization of synthetic routes starting from more economical precursors like D-glutamic acid will likely remain an important focus for making these building blocks more accessible for research and development .
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